1-Pyrenyldiazomethane 1-Pyrenyldiazomethane
Brand Name: Vulcanchem
CAS No.: 78377-23-8
VCID: VC20747756
InChI: InChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-]
Molecular Formula: C17H10N2
Molecular Weight: 242.27 g/mol

1-Pyrenyldiazomethane

CAS No.: 78377-23-8

Cat. No.: VC20747756

Molecular Formula: C17H10N2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrenyldiazomethane - 78377-23-8

CAS No. 78377-23-8
Molecular Formula C17H10N2
Molecular Weight 242.27 g/mol
IUPAC Name 1-(diazomethyl)pyrene
Standard InChI InChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
Standard InChI Key PEIBAWRLFPGPAT-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-]
SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-]
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-]

Chemical Properties and Structure

Structural Characteristics

1-Pyrenyldiazomethane features a pyrene group connected to a diazomethane functional group, creating a compound with distinctive fluorescent properties. The pyrene component provides the strong fluorescent characteristics essential for high-sensitivity detection, while the diazomethane group enables reaction with carboxylic acids to form esters. This structural arrangement allows PDAM to function effectively as a derivatizing agent for analytical purposes. The molecule's conjugated system contributes to its spectral properties, with fluorescence detection typically performed at 395 nm with excitation at 340 nm . This specific excitation-emission profile makes PDAM particularly suitable for selective detection in complex biological samples where background interference might otherwise pose challenges.

Stability and Reactivity

Unlike many other diazoalkane compounds that exhibit limited stability, PDAM demonstrates significantly improved stability while maintaining high reactivity toward carboxylic acids . This enhanced stability makes PDAM more practical for routine laboratory use, as it requires less stringent storage conditions and maintains its reactivity over longer periods. When reacting with carboxylic acids, PDAM forms 1-pyrenylmethyl ester derivatives that retain strong fluorescent properties, enabling sensitive detection. The reaction proceeds efficiently at room temperature without requiring catalysts or heating, simplifying analytical procedures and reducing potential side reactions . This combination of stability and specific reactivity positions PDAM as a superior choice for carboxylic acid analysis in various research applications.

Synthesis Methods

Two-Step Synthesis Procedure

A cost-effective two-step synthesis procedure has been developed for preparing PDAM, making it accessible for undergraduate chemistry laboratories and research institutions seeking alternatives to expensive commercial sources . The synthesis begins with pyrenecarboxaldehyde, which undergoes conversion to pyrenecarboxaldehyde hydrazone (PCH) using hydrazine monohydrate in the first step. This reaction involves the transformation of the aldehyde group to a hydrazone functional group, which can be confirmed through nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the aldehyde peak and the appearance of a characteristic hydrazone peak . In the second step, PCH undergoes oxidation with manganese dioxide in diethyl ether to produce PDAM. This oxidation transforms the hydrazone into a diazo group, completing the synthesis of the target compound . The finished product appears as rust-red crystals after the solvent evaporates completely.

Solvent Analysis and Optimization

Extensive solvent analysis has been conducted to optimize the synthesis conditions for PDAM, particularly during the formation of pyrenecarboxaldehyde hydrazone in the first step. Various solvents including diethyl ether, ethanol, ethyl acetate, methanol, toluene, and water have been evaluated for their effectiveness in this reaction . The results of these experiments are summarized in Table 1, which compares the masses of crude and recrystallized PCH obtained using different solvents.

Table 1: Solvent Comparison for PCH Formation

SolventPyrenecarboxaldehyde (g)Hydrazine Monohydrate (g)Crude PCH (g)Recrystallized PCH (g)
Diethyl Ether0.5070.3490.708---
Ethanol0.4940.3361.4480.925
Ethyl acetate0.4980.3460.6910.122
Methanol0.5000.3471.0630.942
Toluene0.4990.3401.2270.488
Water0.4980.3430.8640.674

Based on these results, ethanol emerged as the preferred solvent for the synthesis due to its effectiveness, lower cost compared to alternatives, and easier disposal considerations . While recrystallization was attempted to improve purity, NMR spectroscopy revealed little change in sample purity between crude and recrystallized PCH, suggesting that recrystallization may result in significant sample loss without substantial purity improvements. This finding is valuable for laboratories seeking to optimize yield without compromising product quality.

PCH (g)Manganese Dioxide (g)PDAM produced (g)Approximate Yield (%)
0.27010.66150.07588*--
0.19680.67390.098819%

*Note: The mass from the first trial is artificially low because some crystals were removed for NMR analysis before weighing.

Applications in Analytical Chemistry

Derivatization of Carboxylic Acids

1-Pyrenyldiazomethane has proven particularly valuable for the derivatization of carboxylic acids in liquid chromatography applications. When PDAM reacts with carboxylic acids, it forms stable 1-pyrenylmethyl ester derivatives that exhibit strong fluorescence, allowing for sensitive detection . This reaction proceeds efficiently without requiring catalysts or heating, simplifying the derivatization process and making it suitable for routine laboratory use. PDAM has been successfully applied to the derivatization of various carboxylic acids, including short and long-chain fatty acids as well as prostaglandins . These derivatives can be satisfactorily separated on reversed-phase columns, enabling effective analysis of complex mixtures containing multiple carboxylic acids. The application to short-chain fatty acids (SCFAs) is particularly noteworthy, as these compounds play important roles in various biological processes and can be challenging to analyze due to their volatility and limited UV absorption.

Detection and Sensitivity

Advantages Over Other Fluorescent Labeling Reagents

Stability and Ease of Use

1-Pyrenyldiazomethane offers several distinct advantages over other fluorescent labeling reagents, particularly other diazoalkane-type compounds. Its enhanced stability represents a significant improvement over previous reagents in this category, making it more practical for routine laboratory use . While many diazoalkane compounds are notoriously unstable and require careful handling and storage, PDAM demonstrates relatively good stability while maintaining high reactivity toward carboxylic acids. This stability simplifies laboratory procedures and reduces safety concerns associated with handling highly reactive compounds. Additionally, the reaction between PDAM and carboxylic acids proceeds efficiently without requiring catalysts or heating , further streamlining analytical workflows. This combination of stability and ease of use makes PDAM accessible to laboratories with varying levels of expertise and equipment.

Cost-Effectiveness Through In-House Synthesis

Although commercial PDAM can be expensive, with costs typically exceeding $300 excluding shipping, the development of simple synthesis procedures has made this reagent more economically accessible . The two-step synthesis method described earlier can be performed in undergraduate chemistry laboratories, requiring only basic equipment and reagents. This accessibility enables research institutions to produce PDAM in-house at a fraction of the commercial cost, making it feasible to incorporate this sensitive labeling reagent into routine analytical procedures without prohibitive expense. The synthesis can be completed within a relatively short timeframe, and the product is typically pure enough for derivatization purposes without requiring extensive purification . This cost-effectiveness, combined with the reagent's analytical performance, positions PDAM as an attractive option for laboratories seeking high-sensitivity methods for carboxylic acid analysis.

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